ベラクリニウム・マレイン酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

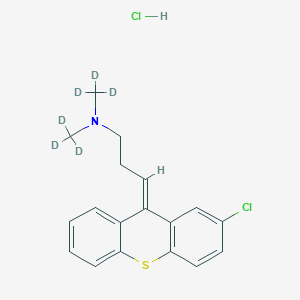

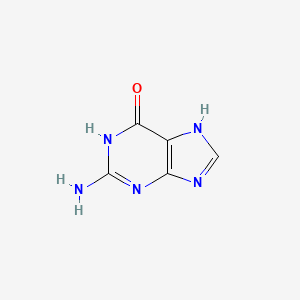

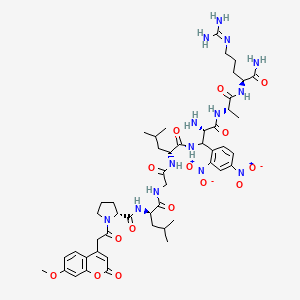

9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, also known as 9-Amino-THA-d3 Maleate, is a fluorescent dye that has been widely used in scientific research applications. It has been studied for its ability to detect and quantify proteins and nucleic acids, as well as its potential to be used in various biochemical and physiological experiments.

科学的研究の応用

アルツハイマー病の治療

ベラクリニウムは強力なコリンエステラーゼ阻害薬(ChEI)であり、アルツハイマー病(AD)の治療薬として開発されました {svg_1}. 記憶と学習に不可欠なコリン作動性機能を強化します {svg_2}. 薬理学的試験では、学習と記憶機能を改善し、スコポラミンまたは基底核マグノセルラリス(NBM)の病変によって引き起こされる学習障害を逆転させることが示されています {svg_3}.

薬物動態

ヒトにおける薬物動態試験では、ベラクリニウムの血漿ピークレベルは経口投与後1時間以内に到達し、薬物は約2〜3時間の半減期で急速に消失しました {svg_4}. 反復投与(1日3回)治療を開始してから約3日後に血漿中濃度の定常状態に達しました {svg_5}.

食品との相互作用

食品との相互作用試験の結果から、食品はピーク濃度までの時間を遅らせ、Cmaxを低下させる可能性がありますが、吸収された物質の量には有意な影響を与えないことが示唆されています {svg_6}.

臨床試験

ベラクリニウムは、臨床的に確実なアルツハイマー病の患者を治療する際の長期的な有効性と安全性を評価するために、臨床試験で評価されています {svg_7}. これらの試験は、二重盲検プラセボ対照試験でした {svg_8}.

認知行動と記憶の改善

臨床試験の主要なエンドポイントは、アルツハイマー病評価尺度と変化の臨床的全体評価尺度の認知行動と記憶の成分でした {svg_9}.

投与量試験

臨床試験では、患者を無作為にプラセボ、ベラクリニウムマレイン酸塩150 mg/日、またはベラクリニウムマレイン酸塩225 mg/日を24週間投与する群に割り当てました {svg_10}.

作用機序

Target of Action

Velnacrine-d3 (maleate), also known as 9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid or 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate, is a potent acetylcholinesterase inhibitor (ChEI) . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, Velnacrine-d3 increases the levels of acetylcholine in the brain, thereby enhancing cholinergic functions .

Mode of Action

Velnacrine-d3 interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft. The increased acetylcholine levels enhance the transmission of signals in neurons, improving cognitive functions .

Biochemical Pathways

The primary biochemical pathway affected by Velnacrine-d3 is the cholinergic pathway. By inhibiting acetylcholinesterase, Velnacrine-d3 affects the metabolism of acetylcholine, a key neurotransmitter in this pathway. The increased acetylcholine levels can lead to enhanced signal transmission in neurons, which can improve learning and memory functions .

Pharmacokinetics

In pharmacokinetic studies in humans, plasma peak levels of Velnacrine-d3 were reached within one hour after oral administration, and the drug was rapidly eliminated with a half-life of about two to three hours . Steady-state plasma levels were reached after approximately three days of repeated dose treatment . There were dose-related increases in peak plasma concentrations (Cmax), areas under the plasma concentration-time curves (AUC), and the amount of drug excreted in the urine .

Result of Action

Velnacrine-d3 has shown efficacy in the treatment of Alzheimer’s disease and in improving both normal and experimentally impaired mnemonic function in animals and humans . It has been shown to ameliorate the decline in short-term memory associated with aging in non-human primates .

Action Environment

The action of Velnacrine-d3 can be influenced by various environmental factors. For instance, food intake may delay the time to peak concentration and reduce Cmax . .

生化学分析

Biochemical Properties

It is known that 9-Amino-1,2,3,4-tetrahydroacridine, a related compound, is a well-known cholinesterase inhibitor . Cholinesterase is an enzyme that breaks down acetylcholine, a key neurotransmitter in the body. By inhibiting this enzyme, 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate could potentially increase the levels of acetylcholine in the body, affecting various biochemical processes.

Cellular Effects

The cellular effects of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol-d3 Maleate are not well-studied. Given its potential role as a cholinesterase inhibitor, it could influence cell function by altering neurotransmitter levels. This could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As a potential cholinesterase inhibitor, it may bind to the active site of the enzyme, preventing it from breaking down acetylcholine . This could lead to increased levels of acetylcholine, which could influence various cellular processes, including gene expression.

Metabolic Pathways

Given its potential role as a cholinesterase inhibitor, it could interact with enzymes involved in the metabolism of acetylcholine .

特性

IUPAC Name |

9-amino-1,2,2-trideuterio-3,4-dihydroacridin-1-ol;(Z)-but-2-enedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,11D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEKVKZFYBQFGT-DPIYXFFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC2=NC3=CC=CC=C3C(=C2C1([2H])O)N)[2H].C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)